Hexakis(6-Iodo-6-Deoxy)-|A-Cyclodextrin
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Overview
Description
Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin, also known as HCCD, is a novel cyclic molecule with six iodine atoms and six glucose units . It belongs to the family of Cyclodextrins, a group of cyclic oligosaccharides characterized by a hydrophobic cavity and hydrophilic outer surface .
Synthesis Analysis
The synthesis of Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin involves several steps. One method involves the reaction of cyclodextrin with sodium tetrahydroborate in dimethyl sulfoxide at 100℃ for 24 hours . Another method involves the reaction of 6-Deoxy-6-iodo-α-CD with sodium hydroxide in dimethyl sulfoxide at 60℃ for 6 hours .Molecular Structure Analysis
The molecular formula of Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin is C36H54I6O24 . The molecular weight is 1632.23 . The InChI Key is IULWFJRVJSIAHC-RWMJIURBSA-N .Physical And Chemical Properties Analysis
Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin is a solid substance . It has a melting point of 218°C to 222°C . It is soluble in water, dmf, dmso, and hot methylethyleneglycol .Scientific Research Applications
Synthesis and Characterization
Hexakis(6-Iodo-6-Deoxy)-β-Cyclodextrin plays a crucial role in the synthesis and characterization of highly water-soluble di-functional β-cyclodextrin monomers. These monomers, such as 6-diamino-6-deoxy β-cyclodextrin and 6-diisothiocyanate-6-deoxy β-cyclodextrin, are prepared efficiently without the need to protect primary and secondary hydroxyl groups. This process is essential for introducing more reactive groups to the smaller rim of β-cyclodextrin, leading to the development of materials with unique characteristics and potential applications in various fields (Shown & Murthy, 2006).
Monolayer Behavior and Amphiphilicity
The amphiphilic nature of Hexakis(6-Iodo-6-Deoxy)-β-Cyclodextrin derivatives allows for interesting monolayer behavior at the air-water interface. These derivatives, capable of forming stable monolayers, exhibit solid-like properties, except for certain analogs like hexakis(6-deoxy-6-thio-2,3-di-O-pentyl)cyclomaltohexaoses which form more liquid monolayers. Such properties are pivotal for applications in fields like surface chemistry and material science (Wazynska et al., 2000).
Nanoparticle Formation and Gene Delivery
Hexakis(6-Iodo-6-Deoxy)-β-Cyclodextrin is fundamental in the formation of nanoparticles and gene delivery vectors. The modification of these cyclodextrins with various polyamines leads to the synthesis of materials that can form stable silver nanoparticles and have potential applications in gene transfection. This highlights the importance of these cyclodextrins in nanotechnology and biomedicine (Lo Meo et al., 2012).
Enantioselective Analysis
Heptakis(6-amino-6-deoxy)-β-cyclodextrin, a derivative of Hexakis(6-Iodo-6-Deoxy)-β-Cyclodextrin, has been utilized as a chiral selector for the separation of anionic analyte enantiomers by capillary electrophoresis. This application is significant in analytical chemistry for enantioselective analysis, showcasing the versatility of these cyclodextrins in analytical applications (Budanova et al., 2004).
Drug Delivery Systems
Cyclodextrins derived from Hexakis(6-Iodo-6-Deoxy)-β-Cyclodextrin have shown potential in creating drug delivery systems. These systems can selectively bind and control the release of anticancer drugs, providing a promising approach to targeted therapy and reducing the adverse effects associated with conventional drug delivery methods (Cheng et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54I6O24/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-36,43-54H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULWFJRVJSIAHC-RWMJIURBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CI)CI)CI)CI)CI)O)O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CI)CI)CI)CI)CI)O)O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54I6O24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1632.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexakis(6-Iodo-6-Deoxy)-|A-Cyclodextrin |
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